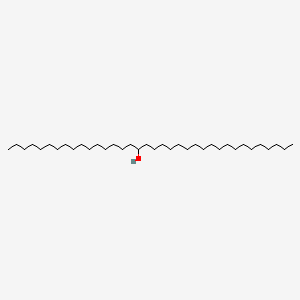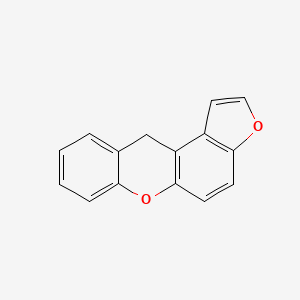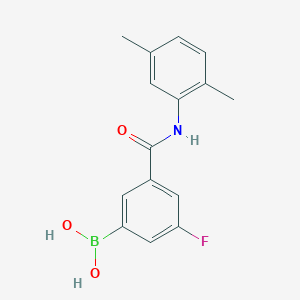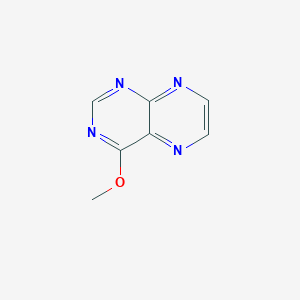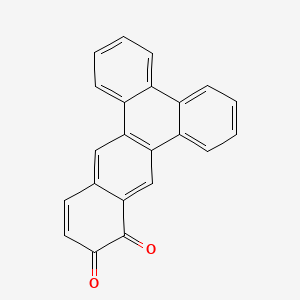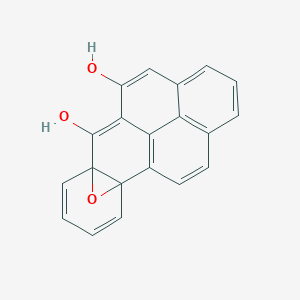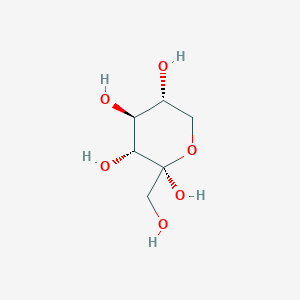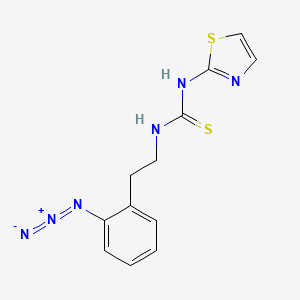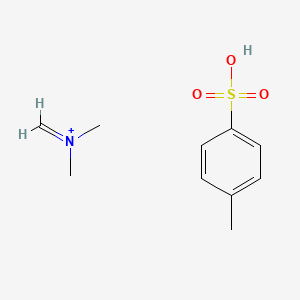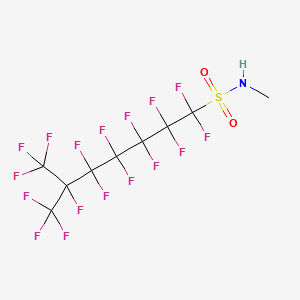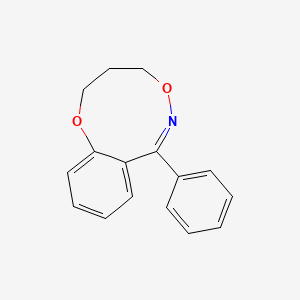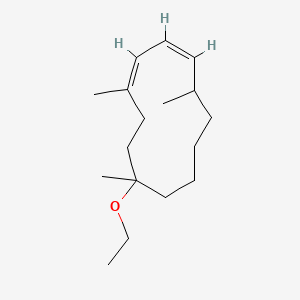
oxalate;titanium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(III) oxalate can be synthesized through the reaction of titanium(III) chloride with oxalic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving titanium(III) chloride in water to form a titanium(III) solution.
- Adding oxalic acid to the solution, which reacts with the titanium(III) ions to form titanium(III) oxalate.
- The resulting solution is then filtered and the solid titanium(III) oxalate is collected and dried.
Industrial Production Methods
Industrial production of titanium(III) oxalate often involves similar methods but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Hydrothermal methods can also be employed to produce titanium(III) oxalate with specific crystal structures and properties .
Chemical Reactions Analysis
Types of Reactions
Titanium(III) oxalate undergoes various chemical reactions, including:
Oxidation: Titanium(III) can be oxidized to titanium(IV) in the presence of oxidizing agents.
Reduction: Titanium(III) oxalate can act as a reducing agent in certain chemical reactions.
Substitution: The oxalate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
Oxidation: Titanium(IV) oxalate or other titanium(IV) compounds.
Reduction: Reduced titanium species or complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Titanium(III) oxalate has several scientific research applications:
Materials Science: Employed in the preparation of titanium dioxide nanoparticles and other advanced materials.
Electrochemistry: Utilized in the development of electrorheological fluids and other smart materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of titanium(III) oxalate involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways include:
Coordination Chemistry: Titanium(III) forms stable complexes with oxalate and other ligands, influencing its reactivity and stability.
Redox Chemistry: Titanium(III) can participate in electron transfer reactions, making it useful in catalytic and electrochemical applications.
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) oxalate: Similar in structure but with titanium in the +4 oxidation state.
Iron(III) oxalate: Another metal oxalate with different redox properties.
Vanadium(III) oxalate: Similar coordination chemistry but with vanadium instead of titanium.
Uniqueness
Titanium(III) oxalate is unique due to its specific redox properties and ability to form stable complexes with oxalate ligands. Its applications in catalysis and materials science are distinct from those of other metal oxalates .
Properties
CAS No. |
14194-07-1 |
|---|---|
Molecular Formula |
C6O12Ti2 |
Molecular Weight |
359.79 g/mol |
IUPAC Name |
oxalate;titanium(3+) |
InChI |
InChI=1S/3C2H2O4.2Ti/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
FYFRKQBKFGRDSO-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+3].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


